methyl 6-ethoxy-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethoxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of methyl 6-ethoxy-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 6-ethoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 6-ethoxy-1H-indole-5-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 6-ethoxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-ethoxy-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but lacks the ethoxy group, which may influence its reactivity and biological activity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with different substituents, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO3 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 6-ethoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-7-10-8(4-5-13-10)6-9(11)12(14)15-2/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
WJUDGJWPJJYRQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C=CNC2=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.